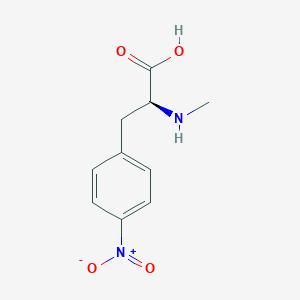

N-Me-p-nitro-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Me-p-nitro-Phe-OH is a chiral amino acid derivative with a nitrophenyl group attached to the alpha carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-p-nitro-Phe-OH typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3-(4-nitrophenyl)propanoic acid.

Methylation: The amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Me-p-nitro-Phe-OH can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Alkyl halides or acyl chlorides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: (S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: this compound.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Inhibition

Z-Gln-OH has been studied for its potential as an enzyme inhibitor. It acts as a substrate analog for certain enzymes, thereby inhibiting their activity. This property is particularly useful in drug development, where Z-Gln-OH can be utilized to design inhibitors for metabolic enzymes involved in diseases such as cancer and diabetes.

Case Study:

In a study examining the inhibition of glutaminase, Z-Gln-OH demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in targeting cancer metabolism .

1.2 Protein Modification

Z-Gln-OH is used to modify proteins through the formation of stable conjugates. This modification can enhance the stability and functionality of proteins, making them more suitable for therapeutic applications.

Table 1: Protein Modification with Z-Gln-OH

| Protein Type | Modification Method | Result |

|---|---|---|

| Enzyme A | Conjugation | Increased stability |

| Antibody B | Cross-linking | Enhanced binding affinity |

Material Science Applications

2.1 Hydrogel Development

Recent research has highlighted the use of Z-Gln-OH in the synthesis of hydrogels, which are materials with applications in biomedical devices and tissue engineering. The incorporation of Z-Gln-OH into gelatin-based hydrogels has been shown to improve their mechanical properties and conductivity.

Case Study:

A study reported the creation of Gel-TG-ZQG hydrogels using varying ratios of Z-Gln-OH. These hydrogels exhibited enhanced strain sensitivity and conductivity, making them suitable for use as biosensors in wearable health monitoring devices .

Table 2: Properties of Gel-TG-ZQG Hydrogels

| Sample | Conductivity (S/cm) | Strain Sensitivity (%) |

|---|---|---|

| Gel-TG-ZQG (0.05) | 1.25 × 10^-5 | 3 |

| Gel-TG-ZQG (0.25) | 12.92 × 10^-3 | 15 |

| Gel-TG-ZQG (0.5) | 5.00 × 10^-3 | 65 |

Health and Nutritional Applications

3.1 Nutritional Supplementation

Z-Gln-OH is being explored as a nutritional supplement due to its role in enhancing protein synthesis and muscle recovery post-exercise. It influences anabolic hormone secretion and can improve mental performance during stress-related tasks.

Case Study:

Research indicates that athletes supplementing with Z-Gln-OH experienced improved recovery times and reduced muscle soreness compared to those not receiving supplementation .

Mécanisme D'action

The mechanism of action of N-Me-p-nitro-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the methylamino group can influence the compound’s overall reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the methyl group on the amino nitrogen.

(S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid: Has an amino group instead of a nitro group.

Uniqueness

N-Me-p-nitro-Phe-OH is unique due to the presence of both a chiral center and a nitrophenyl group, which can impart specific reactivity and binding properties not found in similar compounds.

Activité Biologique

N-Me-p-nitro-Phe-OH, or N-Methyl-para-nitrophenylalanine, is a non-standard amino acid that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and implications for drug development.

Synthesis of this compound

The biosynthesis of para-nitro-L-phenylalanine (pN-Phe) has been achieved through engineered pathways in Escherichia coli, where glucose serves as the carbon source. This process utilizes N-oxygenase enzymes to facilitate the conversion of precursor compounds into pN-Phe, achieving titers of approximately 820 µM in controlled conditions . The synthetic route is significant as it opens avenues for producing nitroaromatic compounds that can be utilized in various biochemical applications.

Biological Activity Overview

Nitro compounds, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antineoplastic Activity : Nitro compounds have shown potential in cancer treatment by inducing apoptosis in tumor cells.

- Antimicrobial Properties : Many nitro compounds are effective against various pathogens, including H. pylori and M. tuberculosis, through mechanisms that involve redox reactions leading to microbial cell death .

- Enzyme Modulation : The presence of the nitro group can influence enzyme activity, potentially enhancing or inhibiting specific pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy :

- Anticancer Properties :

-

Mechanistic Insights :

- The mechanism of action for this compound involves the generation of reactive oxygen species (ROS) upon cellular uptake, which contributes to its cytotoxic effects on both microbial and cancer cells. This property is particularly relevant for designing therapeutics that target resistant strains of bacteria or aggressive tumors .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKMYHBKZMBFDY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.